![molecular formula C14H8F4O2 B5685246 2-benzyl-3,4,5,6-tetrafluorobenzoic acid](/img/structure/B5685246.png)
2-benzyl-3,4,5,6-tetrafluorobenzoic acid
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Overview
Description
2-benzyl-3,4,5,6-tetrafluorobenzoic acid is an organic compound characterized by the presence of a benzyl group attached to a tetrafluorobenzoic acid core. This compound is notable for its fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3,4,5,6-tetrafluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4,5,6-tetrafluorobenzoic acid.
Benzylation: The benzylation of 3,4,5,6-tetrafluorobenzoic acid is achieved using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3,4,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Substituted derivatives of this compound.
Reduction: 2-benzyl-3,4,5,6-tetrafluorobenzyl alcohol.
Oxidation: 2-carboxy-3,4,5,6-tetrafluorobenzoic acid.
Scientific Research Applications
2-benzyl-3,4,5,6-tetrafluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-benzyl-3,4,5,6-tetrafluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-tetrafluorobenzoic acid
- 2-benzylbenzoic acid
- 3,4,5,6-tetrafluorobenzoic acid
Uniqueness
2-benzyl-3,4,5,6-tetrafluorobenzoic acid is unique due to the combination of a benzyl group and multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications compared to its analogs.
Properties
IUPAC Name |
2-benzyl-3,4,5,6-tetrafluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-10-8(6-7-4-2-1-3-5-7)9(14(19)20)11(16)13(18)12(10)17/h1-5H,6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLYWNFLXJQSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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